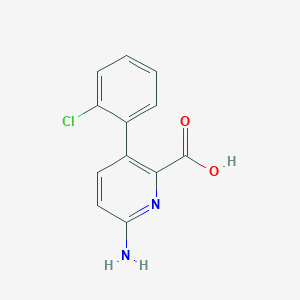
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid (3-FAPA) is a chemical compound with the molecular formula C7H6N2O2S. It is a colorless, odorless, crystalline solid that is insoluble in water and has a melting point of 95°C. It is an important intermediate in the synthesis of several pharmaceuticals and other biologically active compounds. 3-FAPA has been used in a wide range of scientific research applications, including biochemical and physiological studies.
Mechanism of Action
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% is believed to act as an inhibitor of enzymes, such as tyrosine kinases. The mechanism of action of 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% is not fully understood, but it is believed to bind to the active site of the enzyme and prevent the enzyme from binding to its substrate. This, in turn, prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme's activity.
Biochemical and Physiological Effects
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell signaling pathways. In addition, it has been shown to inhibit the activity of other enzymes, such as phospholipase A2 and cyclooxygenase-2. Furthermore, 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% in laboratory experiments has several advantages and limitations. One of the main advantages is that it is easily synthesized and is a readily available compound. In addition, it is relatively inexpensive and can be stored at room temperature. However, 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% is insoluble in water and must be used in organic solvents. Furthermore, it is a relatively unstable compound and must be handled with care.
Future Directions
The use of 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% in scientific research has a wide range of potential applications. One of the main future directions is the development of new pharmaceuticals and other biologically active compounds using 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% as an intermediate. In addition, further research is needed to determine the mechanism of action of 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% and to explore its potential therapeutic applications. Furthermore, further research is needed to explore the potential of 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% as an inhibitor of enzymes and other biochemical targets. Finally, research is needed to explore the potential of 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% as an anti-inflammatory, anti-cancer, and anti-oxidant agent.
Synthesis Methods
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% is synthesized by the reaction of 5-formylthiophene-2-carboxylic acid and 2-aminopyridine in the presence of an acid catalyst. The reaction is conducted at temperatures of up to 200°C and yields a 95% yield of 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95%. The reaction is carried out in a sealed vessel and the reaction time is typically between 1-2 hours. The reaction is exothermic and the heat generated is removed by cooling.
Scientific Research Applications
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% has been used in a variety of scientific research applications. It is used as an intermediate in the synthesis of several pharmaceuticals and other biologically active compounds. It is also used as an inhibitor of enzymes, such as tyrosine kinases, and as a reactant in the synthesis of various organic compounds. In addition, 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid, 95% has been used in the study of the biochemical and physiological effects of compounds on cells and tissues.
properties
IUPAC Name |
6-amino-3-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-9-4-2-7(10(13-9)11(15)16)8-3-1-6(5-14)17-8/h1-5H,(H2,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBASMGIKASHWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC=C(S2)C=O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














